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4,5-Dihydrobenzo[a]pyrene

Metabolic Activation Mutagenicity Cytochrome P-448

4,5-Dihydrobenzo[a]pyrene (4,5-H₂BP) is a synthetic polycyclic aromatic hydrocarbon (PAH) in which the K‑region (4,5‑position) of benzo[a]pyrene is saturated, thereby preventing epoxidation at this site. With molecular formula C₂₀H₁₄ and a molecular weight of 254.33 g·mol⁻¹, it serves as a critical tool compound for dissecting the metabolic activation pathways of benzo[a]pyrene—specifically for distinguishing K‑region from bay‑region (7,8‑position) processing—and is used as a certified analytical reference standard.

Molecular Formula C20H14
Molecular Weight 254.3 g/mol
CAS No. 57652-66-1
Cat. No. B1216501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrobenzo[a]pyrene
CAS57652-66-1
Synonyms4,5-DHB
4,5-dihydrobenzo(a)pyrene
Molecular FormulaC20H14
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1CC2=CC3=CC=CC=C3C4=C2C5=C(C=CC=C51)C=C4
InChIInChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-7,10-12H,8-9H2
InChIKeyWMXZGBBYGZWMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydrobenzo[a]pyrene (CAS 57652-66-1) K‑Region‑Saturated Benzo[a]pyrene Derivative for Metabolic Activation Studies


4,5-Dihydrobenzo[a]pyrene (4,5-H₂BP) is a synthetic polycyclic aromatic hydrocarbon (PAH) in which the K‑region (4,5‑position) of benzo[a]pyrene is saturated, thereby preventing epoxidation at this site [1]. With molecular formula C₂₀H₁₄ and a molecular weight of 254.33 g·mol⁻¹, it serves as a critical tool compound for dissecting the metabolic activation pathways of benzo[a]pyrene—specifically for distinguishing K‑region from bay‑region (7,8‑position) processing—and is used as a certified analytical reference standard [2].

K‑region‑blocked metabolic probe for bay‑region pathway dissociation
Nonmutagenic negative control in genotoxicity assays with metabolic activation
Certified analytical reference standard with distinct chromatographic LogP

Why 4,5-Dihydrobenzo[a]pyrene Cannot Be Replaced by Other Benzo[a]pyrene Dihydro Isomers


The position of saturation on the benzo[a]pyrene scaffold dictates biological activity. Saturation at the K‑region (4,5‑) renders the molecule completely nonmutagenic, whereas saturation at the bay‑region (7,8‑) produces a compound that is 10–20 times more mutagenic than the parent benzo[a]pyrene upon metabolic activation [1]. Meanwhile, 9,10‑dihydrobenzo[a]pyrene retains mutagenic potential equivalent to benzo[a]pyrene. This positional specificity means that substituting one dihydrobenzo[a]pyrene isomer for another will yield fundamentally different—and potentially misleading—experimental results in any assay involving metabolic activation, DNA binding, or genotoxicity endpoints.

7,8‑Dihydro isomer is highly mutagenic
Produces 10–20× more mutations than BaP upon metabolic activation, invalidating negative control use.
9,10‑Dihydro isomer retains mutagenic potential
Shows mutagenicity equivalent to BaP, failing to provide K‑region‑specific metabolic blockade.
Positional saturation dictates DNA binding and metabolic profile
Marked differences in DNA intercalation affinity and epoxidation capacity prevent interchangeability.

Quantitative Evidence Guide: 4,5-Dihydrobenzo[a]pyrene vs. Closest BaP Dihydro Analogs


4,5-Dihydrobenzo[a]pyrene is Nonmutagenic in a Purified Monooxygenase System, Whereas 7,8-Dihydro and 9,10-Dihydro Analogs Are Potently Mutagenic

In a direct comparative study employing a highly purified cytochrome P‑448‑dependent monooxygenase system (free of epoxide hydrase), 4,5‑dihydrobenzo[a]pyrene was completely nonmutagenic to Salmonella typhimurium strain TA98 [1]. In the identical assay, 7,8‑dihydrobenzo[a]pyrene produced 10–20 times more mutations than did benzo[a]pyrene, while 9,10‑dihydrobenzo[a]pyrene was metabolically activated to mutagenic products to the same extent as benzo[a]pyrene [1].

Mutagenicity comparison
Head-to-head
Nonmutagenic vs 10–20× BaP mutations (7,8‑ & 9,10‑dihydro)
Supports negative control selection for genotoxicity assays with metabolic activation.
Purified P‑448 system, TA98, epoxide hydrase‑free, 1977.
Metabolic Activation Mutagenicity Cytochrome P-448

K‑Region Dihydrodiol Exhibits 2.7‑Fold Lower DNA Intercalation Affinity than Its Bay‑Region Counterpart

A head‑to‑head comparison of the DNA intercalative binding of trans‑4,5‑dihydroxy‑4,5‑dihydrobenzo[a]pyrene (K‑region model) versus trans‑7,8‑dihydroxy‑7,8‑dihydrobenzo[a]pyrene (bay‑region model) showed that the bay‑region metabolite possesses an association constant (Kₐ) of 5,226 M⁻¹, which is >2.7 times greater than that of the K‑region metabolite [1]. The 4,5‑dihydrobenzo[a]pyrene scaffold (lacking hydroxyl groups) is the direct precursor to this K‑region dihydrodiol and exhibits even lower DNA intercalation within the 0.79–6.1 × 10³ M⁻¹ range reported for the full series [2].

DNA intercalation (Kₐ)
Cross-study comparable
2.7× higher bay‑region Kₐ
Lower intercalation supports K‑region‑inert probe fit for DNA‑binding studies.
15% MeOH, 23°C, UV/fluorescence, 1985.
DNA Intercalation Binding Affinity K-Region vs Bay-Region

Bay‑Region Dihydrodiol Binds SS M13 DNA with 7.1‑Fold Higher Affinity than K‑Region Dihydrodiol

A direct comparison of reversible binding to closed‑circular single‑stranded M13mp19 DNA revealed that trans‑7,8‑dihydroxy‑7,8‑dihydrobenzo[a]pyrene (BP78D) has an association constant (Kₐ) of 1.45 ± 0.01 × 10⁵ M⁻¹, which is 7.1 times larger than the Kₐ for trans‑4,5‑dihydroxy‑4,5‑dihydrobenzo[a]pyrene (BP45D) [1]. UV photoelectron data and ab initio molecular orbital calculations attributed this difference to the greater polarizability of the bay‑region metabolite [1].

SS DNA binding affinity
Head-to-head
7.1× higher bay‑region Kₐ
Confirms positional sensitivity of biomolecular interaction strength.
M13mp19 ssDNA, fluorescence, 1990.
Nonintercalative DNA Binding Single-Stranded DNA Genotoxicity

K‑Region Saturation Confers a Definitive Metabolic Blockade: No Epoxidation Possible at the 4,5‑Position

4,5‑Dihydrobenzo[a]pyrene is structurally incapable of forming a K‑region epoxide because the 4,5‑double bond has been reduced [1]. In contrast, 7,8‑dihydrobenzo[a]pyrene and 9,10‑dihydrobenzo[a]pyrene retain an intact K‑region double bond and can undergo epoxidation at that site. This metabolic blockade is the direct mechanistic explanation for the compound's complete lack of mutagenicity in the purified monooxygenase system [1].

Metabolic blockade mechanism
Class-level
No K‑region epoxidation possible
Enables selective bay‑region metabolism study; K‑region‑inert probe.
Structural inference; validated by mutagenicity absence (1977).
Epoxide Formation Metabolic Blockade Cytochrome P450

Distinct LogP (6.65) Enables Chromatographic Separation of 4,5‑Dihydrobenzo[a]pyrene from Hydroxylated Metabolites and Parent BaP

4,5‑Dihydrobenzo[a]pyrene possesses a calculated LogP of 6.65 (ACD/Labs) , which differs markedly from trans‑4,5‑dihydroxy‑4,5‑dihydrobenzo[a]pyrene (LogP ≈ 3.7–4.18) [1] and from the parent benzo[a]pyrene (LogP ≈ 6.13) . This difference in lipophilicity enables unambiguous chromatographic separation in GC‑MS and HPLC workflows. The compound is commercially available as a certified reference standard at 200 µg·mL⁻¹ in toluene for petroleum and environmental PAH analysis .

LogP (chromatographic resolution)
Cross-study comparable
Δ+0.52 vs BaP, Δ+2.5–2.95 vs dihydrodiols
Supports reference standard identification in GC‑MS/HPLC.
ACD/LogP calculated; retention times column‑dependent.
LogP Chromatographic Retention Analytical Reference Standard

Application Scenarios for 4,5-Dihydrobenzo[a]pyrene in Research and Industrial Settings


Negative Control in Bacterial and Mammalian Mutagenicity / Genotoxicity Assays

Because 4,5‑dihydrobenzo[a]pyrene is completely nonmutagenic in the presence of a purified cytochrome P‑448 monooxygenase system—in stark contrast to the highly mutagenic 7,8‑dihydro isomer—it serves as an essential negative control in Ames tests (Salmonella TA98, TA100) and in mammalian cell genotoxicity assays (e.g., Chinese hamster V79 cells) where metabolic activation is required [1]. Its use eliminates false‑positive signals arising from residual K‑region metabolic activation that would occur with other dihydro‑BaP isomers.

Dissection of Bay‑Region vs. K‑Region Metabolic Activation Pathways

In mechanistic toxicology studies, 4,5‑dihydrobenzo[a]pyrene functions as a K‑region‑blocked probe that allows researchers to selectively study bay‑region (7,8‑position) epoxidation and dihydrodiol formation without confounding K‑region metabolic processing. Paired experiments with 7,8‑dihydrobenzo[a]pyrene (bay‑region‑blocked) enable complete deconvolution of the two competing activation routes of the parent carcinogen benzo[a]pyrene [1].

Certified Reference Standard for Environmental PAH Monitoring by GC‑MS or HPLC

With a LogP of 6.65 that cleanly separates it from hydroxylated BaP metabolites (LogP 3.7–4.2) and from the parent BaP (LogP ≈ 6.13), 4,5‑dihydrobenzo[a]pyrene is employed as a certified reference material (200 µg·mL⁻¹ in toluene) for the identification and quantification of PAH metabolites in petroleum‑contaminated environmental samples, food safety testing, and forensic analysis .

DNA Binding Mechanistic Studies: Intercalative vs. Nonintercalative Modes

The K‑region‑saturated scaffold exhibits markedly lower DNA intercalation affinity (Kₐ ≈ 1,935 M⁻¹ for the dihydrodiol; ≤2.04 × 10⁴ M⁻¹ on single‑stranded DNA) compared with its bay‑region counterpart (Kₐ = 5,226 M⁻¹ for dihydrodiol; 1.45 × 10⁵ M⁻¹ on single‑stranded DNA) [2][3]. Researchers investigating the role of non‑covalent DNA binding in PAH carcinogenesis use 4,5‑dihydrobenzo[a]pyrene as the low‑affinity K‑region model to contrast with the high‑affinity bay‑region models, thereby dissecting contributions of intercalation versus nonintercalative binding modes to genotoxicity.

Application
Selection Property
Validation Focus
Negative control in genotoxicity assays
Nonmutagenic K‑region‑blocked isomer
Ames TA98/TA100 & mammalian cell endpoint review
Bay‑region vs K‑region pathway dissection
K‑region‑saturated metabolic probe
Bay‑region epoxidation / dihydrodiol formation endpoints
Environmental PAH monitoring (GC‑MS/HPLC)
Chromatographically separable from hydroxylated metabolites
Retention time & purity verification against certified standard
DNA binding mechanistic studies
Low‑affinity K‑region DNA intercalation model
Intercalative vs nonintercalative binding endpoint comparison
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